molecular formula C9H9N3 B3360110 (1E)-N-(1H-Indazol-6-yl)ethanimine CAS No. 88369-86-2

(1E)-N-(1H-Indazol-6-yl)ethanimine

Cat. No. B3360110
CAS RN: 88369-86-2
M. Wt: 159.19 g/mol
InChI Key: MBEFFMWAHOJYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N-(1H-Indazol-6-yl)ethanimine, also known as I6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indazole derivatives, which have been widely studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of (1E)-N-(1H-Indazol-6-yl)ethanimine is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (1E)-N-(1H-Indazol-6-yl)ethanimine has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1E)-N-(1H-Indazol-6-yl)ethanimine in lab experiments is its potential to exhibit anticancer and anti-inflammatory properties. This makes it a potential candidate for the development of novel drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be thoroughly investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on (1E)-N-(1H-Indazol-6-yl)ethanimine. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, with the aim of identifying potential targets for drug development. Additionally, the safety and toxicity profile of this compound needs to be further investigated to ensure its suitability for clinical use.
Conclusion:
In conclusion, (1E)-N-(1H-Indazol-6-yl)ethanimine is a chemical compound that has shown potential in scientific research due to its pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

(1E)-N-(1H-Indazol-6-yl)ethanimine has been found to exhibit various pharmacological properties, making it a potential candidate for scientific research. It has been reported to have anticancer activity, with studies showing its ability to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(1H-indazol-6-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-10-8-4-3-7-6-11-12-9(7)5-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEFFMWAHOJYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521510
Record name (1E)-N-(1H-Indazol-6-yl)ethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-N-(1H-Indazol-6-yl)ethanimine

CAS RN

88369-86-2
Record name (1E)-N-(1H-Indazol-6-yl)ethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-N-(1H-Indazol-6-yl)ethanimine
Reactant of Route 2
Reactant of Route 2
(1E)-N-(1H-Indazol-6-yl)ethanimine
Reactant of Route 3
(1E)-N-(1H-Indazol-6-yl)ethanimine
Reactant of Route 4
Reactant of Route 4
(1E)-N-(1H-Indazol-6-yl)ethanimine
Reactant of Route 5
(1E)-N-(1H-Indazol-6-yl)ethanimine
Reactant of Route 6
(1E)-N-(1H-Indazol-6-yl)ethanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.